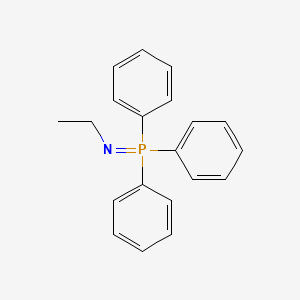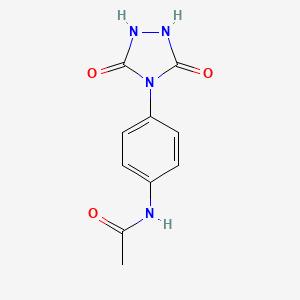
N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide is a chemical compound that belongs to the class of triazolidinones This compound is characterized by the presence of a triazolidinone ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups The phenyl group attached to the triazolidinone ring is further substituted with an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with triazolidinone derivatives under specific reaction conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide group. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted derivatives of the phenyl ring .
Aplicaciones Científicas De Investigación
N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide can be compared with other similar compounds, such as:
- 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid
- N-(1-benzoyl-3,5-dioxo-[1,2,4]triazolidin-4-yl)-benzamide
- 1-(4-{[3,5-bis({[3,5-Dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-phenoxy]methyl})phenyl]methoxy}-2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione
These compounds share the triazolidinone core structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
666829-34-1 |
|---|---|
Fórmula molecular |
C10H10N4O3 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N4O3/c1-6(15)11-7-2-4-8(5-3-7)14-9(16)12-13-10(14)17/h2-5H,1H3,(H,11,15)(H,12,16)(H,13,17) |
Clave InChI |
DCDSNKAGPARXLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N2C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


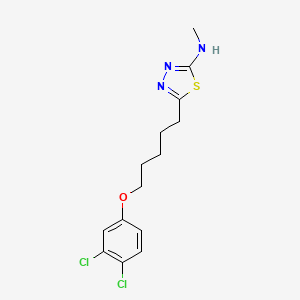
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
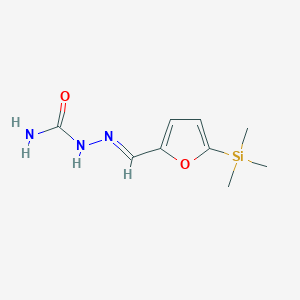
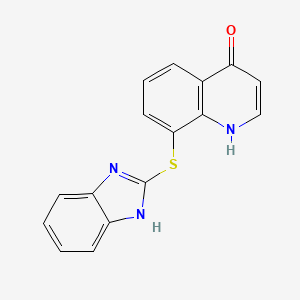
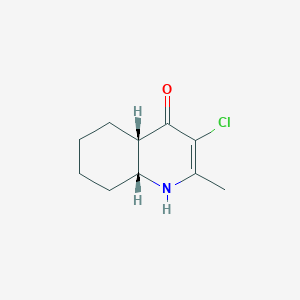
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
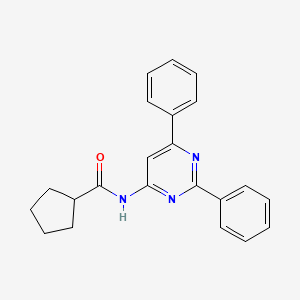
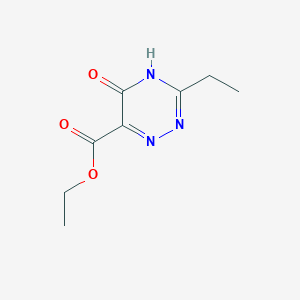
![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
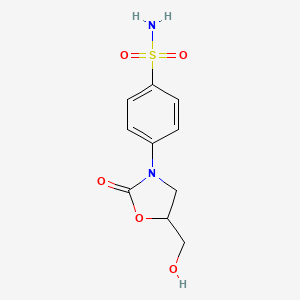
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
